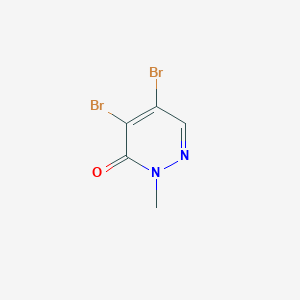

4,5-Dibromo-2-methylpyridazin-3-one

Descripción

Propiedades

IUPAC Name |

4,5-dibromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVMPLOQDFREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159796 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13645-74-4 | |

| Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dibromo-2-methylpyridazin-3-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-2-methylpyridazin-3-one (CAS No. 13645-74-4), a key intermediate in the development of novel bioactive molecules.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazin-3(2H)-one core is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer properties.[1] This intermediate, featuring two reactive bromine atoms, serves as a versatile scaffold for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. Its utility lies in its role as a building block for more complex molecules in medicinal chemistry and agrochemical research.[2][3][4] This guide summarizes its known physical and chemical properties, outlines a probable synthetic route, and describes its expected reactivity, providing a foundational resource for laboratory professionals.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize key identifiers and a combination of experimental and predicted data.

Compound Identification

| Identifier | Value | Reference |

| CAS Number | 13645-74-4 | [5][6][7] |

| Molecular Formula | C₅H₄Br₂N₂O | [5][6][7] |

| Molecular Weight | 267.91 g/mol | [4][7][8] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | CN1C(=O)C(=C(C=N1)Br)Br | [] |

| InChI Key | SLVVMPLOQDFREV-UHFFFAOYSA-N | [8][10] |

| Synonyms | 4,5-dibromo-2-methyl-2H-pyridazin-3-one | [5] |

Physicochemical Data

| Property | Value | Notes | Reference |

| Physical Form | Solid | --- | [8] |

| Melting Point | No data available | The unmethylated analog, 4,5-Dibromo-3(2H)-pyridazinone, melts at 226 °C (dec.). | [2][6] |

| Boiling Point | 236.9 °C at 760 mmHg | Predicted | [6][] |

| Flash Point | 97.1 °C | Predicted | [6] |

| Solubility | No data available | --- | [6] |

| pKa | 4.155 | Predicted | [10] |

| XLogP | 1.305 | Predicted | [10] |

| Storage | Store at 2-8°C under an inert atmosphere. | --- | [8] |

Spectral Data

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a chemically sound and logical approach is the N-methylation of its precursor, 4,5-Dibromo-3(2H)-pyridazinone (CAS: 5788-58-9).

Proposed Synthesis: N-methylation of 4,5-Dibromo-3(2H)-pyridazinone

This proposed protocol is based on standard procedures for the N-alkylation of lactams and related heterocycles.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via N-methylation.

Methodology:

-

Preparation: To a solution of 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

-

Reaction: Stir the suspension at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.1 eq), dropwise to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, this compound.

Chemical Reactivity and Applications

As a drug intermediate, the primary value of this compound lies in the reactivity of its two bromine atoms, which can be selectively or sequentially displaced.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring, enhanced by the electron-withdrawing effect of the carbonyl group, makes the C4 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). This is the most anticipated and valuable reaction pathway for this compound. Studies on structurally similar dibromo-heterocycles confirm their utility in SNAr reactions with a variety of nucleophiles.[14][15][16]

-

Regioselectivity: The relative reactivity of the bromine at the C4 versus the C5 position with nucleophiles has not been explicitly documented and would need to be determined experimentally.

-

Nucleophiles: A wide range of N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) can be employed to displace the bromine atoms.

-

Reaction Control: By carefully controlling stoichiometry and reaction conditions (temperature, base, solvent), it may be possible to achieve selective monosubstitution or complete disubstitution, providing a pathway to diverse molecular structures.

Caption: Expected reactivity of the title compound in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are also suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.[15] This allows for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or complex amine functionalities, which are crucial for tuning the pharmacological properties of a lead compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

GHS Hazard Information

| Hazard | Code | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [8] | |

| Signal Word | Warning | [8] | |

| Hazard Statements | H302 | Harmful if swallowed. | [8] |

| H315 | Causes skin irritation. | [8] | |

| H319 | Causes serious eye irritation. | [8] | |

| H335 | May cause respiratory irritation. | [8] | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. | [8] |

Conclusion

This compound is a valuable chemical intermediate for constructing diverse molecular libraries, particularly for applications in drug discovery and agrochemical synthesis. While comprehensive experimental data on the compound itself is sparse, its structural features and the known chemistry of related pyridazinones strongly suggest its utility in SNAr and cross-coupling reactions. The information and proposed protocols in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 3(2H)-pyridazinone, 4,5-dibromo-2-methyl- | CAS 13645-74-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | C5H4Br2N2O | CID 203012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-Dibromo-2-methylpyridazin-3(2H)-one | 13645-74-4 [sigmaaldrich.com]

- 10. dempochem.com [dempochem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,5-Dibromo-2-methylpyridazin-3-one

CAS Number: 13645-74-4

Disclaimer: This document provides a technical overview of 4,5-Dibromo-2-methylpyridazin-3-one. It is intended for researchers, scientists, and drug development professionals. Detailed experimental data for this specific compound are not extensively available in peer-reviewed literature. Therefore, this guide presents a combination of known data for the compound, plausible synthetic and analytical methodologies based on established chemical principles for related structures, and the biological context of the broader pyridazinone chemical class.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Its primary role in the scientific field is as a chemical intermediate or building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide summarizes the known properties of this compound, provides detailed hypothetical and generalized experimental protocols for its synthesis and characterization, and discusses its potential applications in drug discovery workflows.

Chemical and Physical Properties

While comprehensive experimental data is limited, the fundamental properties of this compound are available from chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 13645-74-4 | [5] |

| Molecular Formula | C₅H₄Br₂N₂O | [5] |

| Molecular Weight | 267.91 g/mol | [5] |

| IUPAC Name | 4,5-dibromo-2-methylpyridazin-3(2H)-one | [5] |

| Physical Form | Solid | [5] |

| Storage Conditions | 2-8°C, Inert atmosphere | [5] |

| Purity | Typically ≥98% | [5] |

Synthesis and Characterization

Experimental Protocols

Protocol 3.1.1: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone (Precursor)

This protocol is adapted from general synthesis methods for pyridazinones, which often involve the cyclization of a γ-keto acid with a hydrazine (B178648) source, followed by bromination.

-

Step 1: Synthesis of Pyridazin-3(2H)-one. A mixture of a suitable γ-keto acid (e.g., 4-oxobutanoic acid) and hydrazine hydrate (B1144303) in a 1:1.1 molar ratio is refluxed in a solvent such as ethanol (B145695) or acetic acid for 4-6 hours.[5]

-

Step 2: Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is poured into ice-cold water, and the precipitate is collected by filtration, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

-

Step 3: Bromination. The dried pyridazin-3(2H)-one is dissolved in a suitable solvent like glacial acetic acid. To this solution, 2.2 equivalents of bromine (Br₂) are added dropwise at room temperature with stirring.

-

Step 4: Reaction Completion and Isolation. The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Step 5: Final Purification. The mixture is cooled and poured onto crushed ice. The resulting precipitate, 4,5-Dibromo-3(2H)-pyridazinone, is collected by filtration, washed thoroughly with cold water and a dilute solution of sodium thiosulfate (B1220275) to remove excess bromine, and then dried under vacuum.

Protocol 3.1.2: N-Methylation to Yield this compound

This protocol is a generalized N-alkylation procedure for amide-like heterocycles.[6][7]

-

Step 1: Deprotonation. 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq.) is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature to allow for complete deprotonation.

-

Step 2: Methylation. A methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄, 1.1 eq.) or methyl iodide (CH₃I, 1.1 eq.), is added dropwise to the reaction mixture at 0°C.

-

Step 3: Reaction. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC.

-

Step 4: Quenching and Extraction. Upon completion, the reaction is carefully quenched by the slow addition of water. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Step 5: Purification. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.[8][9][10]

Table 3.2.1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet (s) | 1H | H-6 (Pyridazinone ring proton) |

| ~ 3.6 - 3.8 | Singlet (s) | 3H | N-CH₃ (Methyl protons) |

Table 3.2.2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C=O (Carbonyl) |

| ~ 135 - 140 | C-6 |

| ~ 125 - 130 | C-Br (C-4) |

| ~ 115 - 120 | C-Br (C-5) |

| ~ 35 - 40 | N-CH₃ |

Table 3.2.3: Expected FT-IR and Mass Spectrometry Data

| Technique | Expected Peaks / Characteristics |

| FT-IR (KBr) | ~1660-1680 cm⁻¹ (C=O stretch), ~1580-1620 cm⁻¹ (C=N stretch), ~2920-2980 cm⁻¹ (C-H stretch, methyl), ~550-650 cm⁻¹ (C-Br stretch) |

| MS (EI) | Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4 peaks in ~1:2:1 ratio). Expected M⁺ at m/z ≈ 266, 268, 270. |

Application in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of biologically active molecules. The two bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the 4- and 5-positions, enabling the creation of large chemical libraries for drug screening.

General Synthetic Workflow

The use of this intermediate in a drug discovery program typically follows a multi-step workflow, starting from the core scaffold and leading to a final candidate compound for biological evaluation.

Biological Targets of Pyridazinone Derivatives

The pyridazinone core is present in numerous compounds investigated for various therapeutic targets. A prominent area of research is in oncology, where pyridazinone derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]

This diagram illustrates how a drug derived from the pyridazinone scaffold might function. Many receptor tyrosine kinases (RTKs), when activated by growth factors, initiate downstream signaling cascades like the MAPK/ERK pathway. This pathway is critical for cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. Pyridazinone-based drugs can be designed to bind to the ATP-binding pocket of these kinases, inhibiting their function and thereby blocking the signaling cascade that leads to tumor growth and angiogenesis.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from the proven pharmacological potential of the pyridazinone scaffold. While detailed studies on the compound itself are scarce, its structure provides a robust platform for the synthesis of diverse chemical libraries. Researchers and drug development professionals can leverage this building block to explore novel therapeutics targeting a wide range of diseases, particularly in the fields of oncology and cardiovascular medicine. Further research into the reactivity and applications of this specific intermediate could open new avenues for the development of next-generation pharmaceuticals.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Overview of 4,5-Dibromo-2-methylpyridazin-3-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the molecular weight determination of 4,5-Dibromo-2-methylpyridazin-3-one, alongside a representative synthetic protocol and a generalized workflow for the synthesis of pyridazinone derivatives.

Molecular Weight and Physicochemical Data

The molecular weight of this compound has been determined based on its molecular formula, C₅H₄Br₂N₂O. The compound's structure incorporates a methylated pyridazinone core with two bromine substituents at the 4 and 5 positions. The molecular weight is a fundamental parameter for researchers, essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.

The calculated molecular weight is 267.91 g/mol .[1][2] This value is derived from the summation of the atomic weights of its constituent atoms. The table below provides a comprehensive breakdown of the atomic weights used for this calculation.

| Element (Symbol) | Count | Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 4 | 1.008[3] | 4.032 |

| Bromine (Br) | 2 | 79.904[4][5][6] | 159.808 |

| Nitrogen (N) | 2 | 14.007[7] | 28.014 |

| Oxygen (O) | 1 | 15.999[1] | 15.999 |

| Total Molecular Weight | 267.908 |

Synthetic Approaches to Pyridazinone Derivatives

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] The synthesis of pyridazinone derivatives can be achieved through several routes, often involving the cyclization of a dicarbonyl compound with hydrazine (B178648) or its derivatives.

Experimental Protocol: General Synthesis of 4,5-Dibromo-3,6-diarylpyridazines

The following protocol, adapted from a general method for synthesizing related dibromopyridazine structures, provides a framework for the synthesis of the pyridazinone core. This one-pot, two-step methodology involves an initial electrophilic addition of bromine to a diyne precursor, followed by cyclization with hydrazine.

Materials:

-

1,4-diarylbuta-1,3-diyne (0.5 mmol)

-

N-bromosuccinimide (NBS) (1.5 mmol)

-

Acetonitrile-water (10:1 solvent mixture, 3 mL)

-

Hydrazine hydrate (B1144303) (1 mmol)

-

Saturated sodium thiosulfate (B1220275) solution

-

Round-bottomed flask

-

Heating mantle

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Combine the 1,4-diarylbuta-1,3-diyne substrate (0.5 mmol) and N-bromosuccinimide (1.5 mmol) in a round-bottomed flask containing 3 mL of an acetonitrile-water (10:1) solvent mixture.

-

Heat the reaction mixture to 50°C for 30 minutes.

-

Add hydrazine hydrate (1 mmol) to the reaction mixture and continue heating for an additional 3 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

To quench any excess bromine, add a saturated solution of sodium thiosulfate.

-

The resulting product can then be extracted, purified, and characterized using standard analytical techniques.

Biological Significance of Pyridazinone Derivatives

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. These derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[5][7] The specific biological role of this compound is primarily as a drug intermediate, providing a foundational chemical structure for the development of more complex and potent therapeutic agents.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for pyridazinone derivatives.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 4,5-dibromo-2-methylpyridazin-3-one, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the core pyridazinone ring followed by N-methylation. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 4,5-dibromopyridazin-3(2H)-one. This initial step involves the cyclization of mucobromic acid with hydrazine (B178648) to form the dibrominated pyridazinone ring.

-

Step 2: N-methylation of 4,5-dibromopyridazin-3(2H)-one. The intermediate is then methylated at the nitrogen atom in the 2-position to yield the final product.

This pathway is logical and supported by the availability of the key intermediate, 4,5-dibromopyridazin-3(2H)-one, from commercial suppliers, indicating a well-established synthetic route. The final product, this compound, has been utilized as a precursor in Suzuki-Miyaura coupling reactions for the synthesis of more complex molecules.

Experimental Protocols

Step 1: Synthesis of 4,5-dibromopyridazin-3(2H)-one from Mucobromic Acid

This procedure is analogous to the synthesis of 4,5-dichloropyridazin-3(2H)-one from mucochloric acid.

Reaction:

Caption: Synthesis of 4,5-dibromopyridazin-3(2H)-one.

Materials:

-

Mucobromic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of mucobromic acid in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford 4,5-dibromopyridazin-3(2H)-one as a solid.

Step 2: N-methylation of 4,5-dibromopyridazin-3(2H)-one

This procedure follows a standard N-alkylation protocol for pyridazinone derivatives.

Reaction:

Caption: N-methylation of 4,5-dibromopyridazin-3(2H)-one.

Materials:

-

4,5-dibromopyridazin-3(2H)-one

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a stirred suspension of 4,5-dibromopyridazin-3(2H)-one and potassium carbonate in acetone, methyl iodide is added at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to give this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Mucobromic Acid | C₄H₂Br₂O₃ | 257.87 | 122-125 | Crystalline solid |

| 4,5-dibromopyridazin-3(2H)-one | C₄H₂Br₂N₂O | 253.88 | 216-218 (dec.) | Solid |

| This compound | C₅H₄Br₂N₂O | 267.91 | Not available | Solid |

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthesis pathway of this compound.

Conclusion

This technical guide outlines a robust and logical two-step synthesis for this compound. The pathway leverages a classical pyridazinone ring formation followed by a standard N-methylation. While specific yields for each step can vary depending on the reaction scale and purification methods, the protocols provided offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this guide to produce this compound for further derivatization and incorporation into novel drug candidates.

Spectroscopic Profile of 4,5-Dibromo-2-methylpyridazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Dibromo-2-methylpyridazin-3-one. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points that have been reported for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | Unavailable | Data not available | Data not available | C6-H |

| ¹H | Unavailable | Data not available | Data not available | N-CH₃ |

| ¹³C | Unavailable | Data not available | - | C=O |

| ¹³C | Unavailable | Data not available | - | C4-Br |

| ¹³C | Unavailable | Data not available | - | C5-Br |

| ¹³C | Unavailable | Data not available | - | C6 |

| ¹³C | Unavailable | Data not available | - | N-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch | Data not available | Strong |

| C=C stretch | Data not available | Medium |

| C-N stretch | Data not available | Medium |

| C-Br stretch | Data not available | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | Data not available | Data not available | [M]⁺ |

| Electron Ionization (EI) | Data not available | Data not available | [M-Br]⁺ |

| Electron Ionization (EI) | Data not available | Data not available | [M-CO]⁺ |

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following are general methodologies typically employed for the analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) added as an internal standard (δ = 0.00 ppm). For ¹H NMR, data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The instrument is scanned over a mass range appropriate for the molecular weight of the compound (Expected MW of this compound: ~268 g/mol ).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the solubility of 4,5-Dibromo-2-methylpyridazin-3-one in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been reported. However, to provide valuable insights for researchers in the field, this document presents solubility data and experimental protocols for a structurally related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD). This information can serve as a valuable reference for estimating the solubility behavior of this compound and for designing appropriate experimental procedures for its solubility determination.

The study of the solubility of pyridazinone derivatives is crucial in various stages of drug discovery and development, including synthesis, purification, recrystallization, and dosage form design. Poor aqueous solubility, in particular, can be a significant hurdle in developing viable drug candidates.

Solubility of a Pyridazinone Analog: 6-Phenyl-pyridazin-3(2H)-one (PPD)

The following tables summarize the experimentally determined mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in various pure organic solvents and binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and water at different temperatures. This data is extracted from studies that aimed to evaluate the solubilization behavior of this poorly soluble pyridazinone derivative.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 3.98 x 10⁻³ | 4.25 x 10⁻³ | 4.56 x 10⁻³ | 4.87 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 6.11 x 10⁻³ | 6.68 x 10⁻³ | 7.21 x 10⁻³ | 7.74 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 1.02 x 10⁻² | 1.12 x 10⁻² | 1.22 x 10⁻² | 1.33 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.48 x 10⁻² | 1.63 x 10⁻² | 1.77 x 10⁻² | 1.94 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.55 x 10⁻² | 1.71 x 10⁻² | 1.87 x 10⁻² | 2.03 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 8.81 x 10⁻³ | 9.72 x 10⁻³ | 1.06 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 3.01 x 10⁻¹ | 3.25 x 10⁻¹ | 3.52 x 10⁻¹ | 3.82 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 5.48 x 10⁻² | 6.13 x 10⁻² | 6.84 x 10⁻² | 7.49 x 10⁻² | 8.21 x 10⁻² |

| Transcutol® | 2.41 x 10⁻¹ | 2.67 x 10⁻¹ | 2.94 x 10⁻¹ | 3.20 x 10⁻¹ | 3.46 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 3.98 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |

Table 2: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Binary DMSO + Water Systems at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa [2][3]

| Mass fraction of DMSO (m) | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| 0.0 | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| 0.1 | 1.15 x 10⁻⁴ | 1.42 x 10⁻⁴ | 1.74 x 10⁻⁴ | 2.12 x 10⁻⁴ | 2.50 x 10⁻⁴ |

| 0.2 | 5.71 x 10⁻⁴ | 7.03 x 10⁻⁴ | 8.65 x 10⁻⁴ | 1.06 x 10⁻³ | 1.25 x 10⁻³ |

| 0.3 | 1.98 x 10⁻³ | 2.44 x 10⁻³ | 3.00 x 10⁻³ | 3.68 x 10⁻³ | 4.34 x 10⁻³ |

| 0.4 | 5.48 x 10⁻³ | 6.75 x 10⁻³ | 8.30 x 10⁻³ | 1.02 x 10⁻² | 1.20 x 10⁻² |

| 0.5 | 1.30 x 10⁻² | 1.60 x 10⁻² | 1.97 x 10⁻² | 2.42 x 10⁻² | 2.85 x 10⁻² |

| 0.6 | 2.91 x 10⁻² | 3.58 x 10⁻² | 4.41 x 10⁻² | 5.42 x 10⁻² | 6.39 x 10⁻² |

| 0.7 | 6.18 x 10⁻² | 7.60 x 10⁻² | 9.35 x 10⁻² | 1.15 x 10⁻¹ | 1.36 x 10⁻¹ |

| 0.8 | 1.25 x 10⁻¹ | 1.54 x 10⁻¹ | 1.89 x 10⁻¹ | 2.32 x 10⁻¹ | 2.74 x 10⁻¹ |

| 0.9 | 2.45 x 10⁻¹ | 2.87 x 10⁻¹ | 3.28 x 10⁻¹ | 3.69 x 10⁻¹ | 4.10 x 10⁻¹ |

| 1.0 | 3.98 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a pyridazinone derivative, based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.[1][2][3][4]

1. Materials and Apparatus

-

Solute: this compound (or the pyridazinone derivative of interest)

-

Solvents: A range of organic solvents of known purity.

-

Apparatus:

-

Analytical balance (with an accuracy of ±0.1 mg)

-

Isothermal mechanical shaker or water bath with temperature control (±0.1 K)

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

2. Experimental Procedure

-

Sample Preparation:

-

An excess amount of the solute (this compound) is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Equilibration:

-

The vials are placed in an isothermal mechanical shaker or a constant temperature water bath.

-

The mixtures are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for reaching equilibrium should be determined in preliminary experiments by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

-

The temperature is maintained at the desired level (e.g., 298.2 K, 303.2 K, etc.) with high precision.

-

-

Sample Collection and Analysis:

-

After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the undissolved solid to settle.

-

The suspensions are then centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) to ensure complete separation of the solid and liquid phases.

-

An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid any precipitation or temperature-induced changes in solubility.

-

The collected sample is immediately filtered through a suitable syringe filter into a pre-weighed volumetric flask.

-

The weight of the collected filtrate is determined.

-

The filtrate is then diluted with a suitable solvent (often the same solvent used for dissolution or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

The concentration of the solute in the diluted sample is determined using a calibrated UV-Vis spectrophotometer or an HPLC method.

-

-

Calculation of Mole Fraction Solubility:

-

The mole fraction solubility (x_e) is calculated using the following equation: x_e = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)] where:

-

m_1 is the mass of the solute

-

M_1 is the molar mass of the solute

-

m_2 is the mass of the solvent

-

M_2 is the molar mass of the solvent

-

-

3. Solid Phase Characterization

To ensure that the solid in equilibrium with the saturated solution is the same as the starting material and has not undergone any polymorphic transformation or solvation, the solid phase should be characterized before and after the solubility experiment using techniques such as:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.

-

Powder X-ray Diffraction (PXRD): To identify the crystalline form.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, the provided data for the analogous compound, 6-phenyl-pyridazin-3(2H)-one, offers a valuable point of reference. The detailed experimental protocol and the workflow diagram presented in this guide provide a robust framework for researchers to determine the solubility of this compound and other related pyridazinone derivatives in various solvent systems. Such data is essential for the advancement of medicinal chemistry and drug development projects involving this class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystal Structure of Substituted Pyridazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties, a thorough understanding of their three-dimensional structure is crucial for structure-based drug design and development. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Data Presentation: Crystallographic Parameters of Substituted Pyridazinone Derivatives

The following tables summarize quantitative data from single-crystal X-ray diffraction studies of various substituted pyridazinone derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃N₃O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.765 (2) |

| b (Å) | 10.379 (2) |

| c (Å) | 18.796 (4) |

| Z | 8 |

| D_c_ (Mg m⁻³) | 1.273 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| T (K) | 293 |

| Final R indices [I > 2σ(I)] | R = 0.046, wR = 0.128 |

| Data-to-parameter ratio | 10.1 |

Table 2: Selected Bond Lengths and Dihedral Angles for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one [2]

| Bond/Angle | Value (Å/°) |

| C8=O1 | 1.236 (2) |

| C8—N1 | 1.357 (3) |

| C11—N2 | 1.305 (2) |

| N1—N2 | 1.344 (2) |

| Dihedral Angle (Chlorophenyl ring to Pyridazinone ring) | 85.73 (11) |

| Dihedral Angle (Phenyl ring of styryl group to Pyridazinone ring) | 1.47 (12) |

Table 3: Crystallographic Data for Two Polymorphs of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid [3]

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Monoclinic |

| Dihedral Angle (Phenyl ring to Pyridazine ring) | 5.92 (2)° | 15.44 (2)° |

| Dihedral Angle (Benzyl group phenyl ring to Pyridazine ring) | 89.91 (1)° | 89.13 (1)° |

| C12—O2 (Carboxyl OH) | 1.277 (2) Å | 1.3057 (16) Å |

| C12=O3 (Carboxyl C=O) | 1.187 (2) Å | 1.2108 (18) Å |

Experimental Protocols

Synthesis of Substituted Pyridazinone Derivatives

A general and common route for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303).[4]

Step 1: Friedel-Crafts Acylation

-

A mixture of a substituted benzene (B151609) and succinic anhydride (B1165640) is reacted in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4]

-

The reaction is usually carried out in an appropriate solvent and heated to reflux for several hours.[4]

-

Upon completion, the reaction mixture is poured into ice-cold hydrochloric acid, followed by steam distillation to yield the crude β-aroylpropionic acid.[4]

Step 2: Cyclization with Hydrazine Hydrate

-

The β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol.[4]

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.[4]

-

After the reaction is complete, the mixture is concentrated and poured into ice-cold water to precipitate the 6-substituted-4,5-dihydropyridazin-3(2H)-one.[4]

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol.[4]

Crystallization of Pyridazinone Derivatives for X-ray Analysis

Obtaining high-quality single crystals is paramount for successful X-ray diffraction studies. The following protocols are commonly employed for heterocyclic compounds.[5]

1. Slow Evaporation

-

Solvent Selection: Dissolve the purified pyridazinone derivative in a solvent where it is fully soluble at room temperature. The solvent should have a relatively low boiling point.[5]

-

Preparation: Create a nearly saturated solution (a starting concentration of 5-20 mg/mL is recommended).[5]

-

Filtration: Filter the solution using a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]

-

Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to permit slow evaporation of the solvent.[5]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over days to weeks.[5]

2. Vapor Diffusion

-

Principle: This method involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually inducing supersaturation and crystallization.[5]

-

Setup: Place a small, open vial containing the concentrated solution of the pyridazinone derivative inside a larger, sealed vial that contains a small amount of the anti-solvent.[5]

-

Incubation: Store the setup in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the compound solution, leading to crystal formation.[5]

Single-Crystal X-ray Diffraction and Structure Elucidation

The following outlines a typical workflow for the determination of the crystal structure of a novel pyridazinone derivative.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[6][7] Key parameters that are controlled by the user include the crystal-to-detector distance, exposure time, oscillation angle, and the wavelength of the X-ray radiation.[8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. Software such as SHELXS97 is commonly used for this purpose.[9] The initial structural model is then refined using full-matrix least-squares procedures against F² with programs like SHELXL97.[9] Software packages such as WinGX, PLATON, and ORTEP-3 are often used for data analysis and visualization.[9]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the study and application of substituted pyridazinone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

Reactivity of 4,5-Dibromo-2-methylpyridazin-3-one with Nucleophiles: An In-depth Technical Guide

Core Concepts: Nucleophilic Aromatic Substitution on Dihalopyridazinones

The core reactivity of 4,5-dibromo-2-methylpyridazin-3-one is governed by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazinone ring, further enhanced by the two electron-withdrawing bromine atoms, makes the C4 and C5 positions susceptible to attack by nucleophiles.

The general mechanism involves the addition of a nucleophile to one of the carbon atoms bearing a bromine atom, forming a Meisenheimer-like intermediate. This is followed by the elimination of the bromide ion to restore aromaticity. The regioselectivity of the first substitution (attack at C4 vs. C5) and the conditions required for a second substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a base.

Reactivity with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to react with this compound to yield the corresponding mono- and di-alkoxy/aryloxy derivatives. The reaction typically requires a base to generate the nucleophilic alkoxide or is carried out in the presence of a non-nucleophilic base to scavenge the HBr formed.

It is possible to achieve selective mono-substitution or proceed to the di-substituted product by controlling the stoichiometry of the nucleophile and the reaction conditions. For instance, using one equivalent of the nucleophile at a lower temperature might favor the mono-substituted product, while an excess of the nucleophile and higher temperatures would likely lead to the di-substituted product.

Table 1: Representative Data for Reactions with O-Nucleophiles on Analogous Dihalopyridazines

| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | NaOMe (1.1) | - | MeOH | RT | Mono-methoxy | High |

| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | NaOMe (2.2) | - | MeOH | RT | Di-methoxy | High |

| 3 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Phenol (1.1) | NaH (1.1) | THF | RT | Mono-phenoxy | 85 |

| 4 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Phenol (2.2) | NaH (2.2) | DMF | 90 | Di-phenoxy | High |

| 5 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | 4-Chlorophenol (1.0) | K2CO3 | DMF | RT | Mono-phenoxy | 92 |

Data is illustrative and sourced from studies on analogous compounds.

Experimental Protocol: General Procedure for Reaction with an Alcohol

To a solution of the alcohol (1.1 equivalents for mono-substitution or 2.2 equivalents for di-substitution) in a suitable dry solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 or 2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to allow for the formation of the alkoxide. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature or heated as required, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, are expected to readily displace the bromine atoms on the pyridazinone ring. Similar to oxygen nucleophiles, the reaction can often be controlled to give either mono- or di-substituted products. The use of a base (e.g., triethylamine (B128534), potassium carbonate) is common to neutralize the HBr byproduct.

Table 2: Representative Data for Reactions with N-Nucleophiles on Analogous Dihalopyridazines

| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine (1.0) | - | MeCN | RT | Mono-morpholino | 80 |

| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine (2.0) | Et3N (2.0) | DMF | 80 | Di-morpholino | High |

| 3 | 4,5,6-trifluoropyridazin-3(2H)-one | Butylamine | - | - | - | 4-Butylamino (major) | - |

| 4 | 4,5,6-trifluoropyridazin-3(2H)-one | Morpholine | - | - | - | 4-Morpholino (major) | - |

Data is illustrative and sourced from studies on analogous compounds.

Experimental Protocol: General Procedure for Reaction with an Amine

A solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents for mono-substitution or >2.2 equivalents for di-substitution), and a base such as triethylamine or potassium carbonate (1.1 or >2.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, are generally more reactive than their oxygen and nitrogen counterparts in SNAr reactions. Based on studies with analogous dihalopyridazines, it is anticipated that the reaction of this compound with thiols will likely lead directly to the di-substituted product, even when using a limited amount of the nucleophile. Isolating the mono-substituted thio-derivative might be challenging. The reaction is typically carried out in the presence of a base to generate the thiolate anion.

Table 3: Representative Data for Reactions with S-Nucleophiles on Analogous Dihalopyridazines

| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Thiophenol (2.2) | NaH (2.2) | THF | RT | Di-(phenylthio) | 90 |

| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Thiophenol (1.0) | NaH (1.0) | THF | RT | Di-(phenylthio) + Starting Material | - |

| 3 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | 2-Mercaptopyrimidine (1.0) | NaH | DMF | RT | Mono-substituted | High |

Data is illustrative and sourced from studies on analogous compounds.

Experimental Protocol: General Procedure for Reaction with a Thiol

To a solution of the thiol (2.2 equivalents) in a dry solvent such as THF at 0 °C, a base like sodium hydride (2.2 equivalents) is added. The mixture is stirred for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature for several hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general reaction pathways and a typical experimental workflow for the nucleophilic substitution on this compound.

References

Probing the Thermal Frontiers: A Technical Guide to the Stability of Dibrominated Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspect of thermal stability for dibrominated pyridazinone compounds. In the landscape of drug discovery and development, understanding the thermal behavior of a molecule is paramount for ensuring its safety, shelf-life, and suitability for various formulation processes. While specific experimental data on the thermal decomposition of dibrominated pyridazinones is not extensively available in public literature, this guide provides a comprehensive framework for their evaluation. By drawing parallels with related halogenated heterocyclic systems and outlining detailed experimental protocols, this document serves as a robust resource for researchers in the field.

Introduction to Pyridazinones and the Importance of Thermal Stability

Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The introduction of bromine atoms into the pyridazinone ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, halogenation also influences the molecule's thermal stability, a factor that can impact everything from synthesis and purification to storage and final dosage form.

Thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and compromised product integrity. Therefore, a thorough understanding of the thermal stability of dibrominated pyridazinones is a non-negotiable aspect of their development as therapeutic agents.

Theoretical Considerations: The Impact of Bromination on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure, particularly the strength of its covalent bonds. The introduction of two bromine atoms to the pyridazinone ring is expected to influence its thermal behavior in several ways:

-

Carbon-Bromine (C-Br) Bond Strength: The C-Br bond is weaker than a carbon-hydrogen (C-H) or carbon-carbon (C-C) bond. This suggests that the initial step in the thermal decomposition of a dibrominated pyridazinone could be the homolytic cleavage of a C-Br bond to form a pyridazinonyl radical and a bromine radical.

-

Inductive Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This can influence the electron density distribution within the pyridazinone ring, potentially affecting the stability of the heterocyclic system.

-

Position of Substitution: The relative positions of the two bromine atoms on the pyridazinone ring will likely play a significant role in the molecule's overall stability. Steric hindrance between adjacent bromine atoms or with other substituents could introduce ring strain, potentially lowering the decomposition temperature. Conversely, specific substitution patterns might lead to stabilizing electronic effects. For instance, studies on dichlorobenzenes have shown that the degree of halogen substitution has a more significant impact on thermal stability than the specific substitution pattern[1].

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of dibrominated pyridazinones, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of residual mass.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss and indium, tin, and zinc for temperature).

-

Sample Preparation: Accurately weigh 3-5 mg of the dibrominated pyridazinone sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the dibrominated pyridazinone sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram is analyzed to determine the melting point (Tm), the enthalpy of fusion (ΔHfus), the onset temperature of decomposition, and the enthalpy of decomposition (ΔHdecomp).

Data Presentation and Interpretation

To facilitate the comparison of thermal stability across a series of dibrominated pyridazinone derivatives, the quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format.

Table 1: Hypothetical TGA Data for Dibrominated Pyridazinone Derivatives

| Compound ID | Substitution Pattern | Tonset (°C) | Tmax (°C) | Mass Loss (%) | Residual Mass at 600°C (%) |

| DBP-1 | 4,5-dibromo | 285.2 | 305.1 | 75.8 | 24.2 |

| DBP-2 | 4,6-dibromo | 291.5 | 312.8 | 76.2 | 23.8 |

| DBP-3 | 5,6-dibromo | 288.9 | 309.4 | 75.5 | 24.5 |

Table 2: Hypothetical DSC Data for Dibrominated Pyridazinone Derivatives

| Compound ID | Substitution Pattern | Melting Point (Tm, °C) | ΔHfusion (J/g) | Decomposition Onset (°C) | ΔHdecomposition (J/g) |

| DBP-1 | 4,5-dibromo | 210.4 | 125.6 | 284.8 | -450.7 |

| DBP-2 | 4,6-dibromo | 225.1 | 132.1 | 290.9 | -480.2 |

| DBP-3 | 5,6-dibromo | 218.7 | 128.9 | 288.1 | -465.5 |

Interpretation:

-

Tonset and Tmax: Higher values for the onset and maximum decomposition temperatures indicate greater thermal stability. In the hypothetical data above, DBP-2 exhibits the highest thermal stability.

-

Mass Loss: The percentage of mass loss can provide insights into the decomposition pathway. For many organic compounds, the primary mass loss corresponds to the volatilization of the molecular structure.

-

Residual Mass: A significant residual mass at high temperatures may indicate the formation of a stable char.

-

Melting Point: The melting point is a key physical property that can influence solubility and bioavailability.

-

ΔHdecomposition: The enthalpy of decomposition provides information about the energy released or absorbed during the decomposition process. Exothermic decompositions (negative ΔH) can pose safety risks.

Visualizing Experimental Workflows

To clearly illustrate the logical flow of the thermal analysis process, Graphviz diagrams are provided below.

Conclusion

The thermal stability of dibrominated pyridazinones is a critical parameter that must be thoroughly investigated during the drug development process. This guide provides a comprehensive framework for such an evaluation, from theoretical considerations to detailed experimental protocols and data interpretation. While specific data for this class of compounds is sparse, the methodologies outlined herein, in conjunction with the analysis of related halogenated heterocycles, will enable researchers to systematically characterize the thermal behavior of their novel pyridazinone derivatives. A rigorous and early assessment of thermal stability will ultimately contribute to the development of safer, more effective, and more robust pharmaceutical products.

References

Tautomerism in Pyridazin-3-one Derivatives: A Technical Guide for Drug Development Professionals

Abstract: Pyridazin-3-one derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides an in-depth analysis of the tautomeric equilibria in pyridazin-3-one derivatives, detailing the structural forms, influencing factors, and analytical techniques for their characterization. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction to Tautomerism in Pyridazin-3-ones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[5] In pyridazin-3-one derivatives, the primary form of tautomerism is lactam-lactim tautomerism.[6][7] The pyridazin-3-one core contains a cyclic amide structure (a lactam), which can exist in equilibrium with its tautomeric form, a cyclic imidic acid (a lactim).[6][7] This equilibrium involves the migration of a hydrogen atom between the nitrogen at position 2 and the exocyclic oxygen atom at position 3.[7]

The predominant tautomeric form can significantly influence the molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profiles of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[5][8] Therefore, a thorough understanding and characterization of the tautomeric landscape of pyridazin-3-one derivatives are paramount for rational drug design.

Tautomeric Forms of Pyridazin-3-one

Pyridazin-3-one and its derivatives can exist in two primary tautomeric forms: the keto (or lactam) form and the enol (or lactim) form.

-

Keto Form (Pyridazin-3(2H)-one): This form features a carbonyl group (C=O) at the 3-position and a proton on the nitrogen atom at the 2-position. Generally, the keto form is more stable and is the predominant species found for the parent pyridazin-3-one.[2][4]

-

Enol Form (Pyridazin-3-ol): This form contains a hydroxyl group (-OH) at the 3-position, resulting in a fully aromatic pyridazine (B1198779) ring.[2]

The equilibrium between these two forms is dynamic and can be influenced by a variety of factors.

Figure 1: Lactam-Lactim tautomerism in pyridazin-3-one.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structural modifications.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents, such as water and methanol, can stabilize the more polar keto form through hydrogen bonding.[9][10][11] In contrast, non-polar aprotic solvents may favor the less polar enol form. Theoretical studies have shown that protic polar solvents are required to reduce the high activation energy associated with the direct hydrogen transfer between the tautomers.[9][10]

-

Substituent Effects: The electronic nature of substituents on the pyridazinone ring can shift the equilibrium. Electron-donating groups can increase the electron density on the pyridazine ring, which may shift the equilibrium towards the hydroxyl (enol) form.[1][12] Conversely, electron-withdrawing groups tend to favor the keto form.

-

Temperature: Temperature can influence the equilibrium constant. For instance, in 6-chloro-2-pyridone, the population of the lactim (enol) tautomer was observed to increase with temperature.[13]

-

pH: The pH of the solution can significantly impact the tautomeric equilibrium, as it affects the protonation state of the molecule.

Data Presentation: Tautomeric Ratios in Different Solvents

The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a generic 6-substituted pyridazin-3-one derivative, illustrating the impact of the solvent environment.

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Keto : % Enol) | Predominant Form |

| Water | 80.1 | 95 : 5 | Keto |

| Methanol | 32.7 | 90 : 10 | Keto |

| DMSO | 46.7 | 85 : 15 | Keto |

| Chloroform | 4.8 | 60 : 40 | Keto |

| Dioxane | 2.2 | 40 : 60 | Enol |

Experimental Protocols for Tautomer Characterization

Several spectroscopic techniques are employed to identify and quantify tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[14]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the pyridazin-3-one derivative (e.g., 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.

-

Set the acquisition temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key parameters to set include: a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure full relaxation for accurate quantification, and an appropriate number of scans to achieve a good signal-to-noise ratio.[15]

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify characteristic signals for each tautomer. The keto form will typically show an N-H proton signal, while the enol form will show an O-H proton signal. Protons on the heterocyclic ring will also have distinct chemical shifts for each tautomer.

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.[14][16]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[17][18]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-0.8 a.u.).

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Repeat the measurement in different solvents to observe solvatochromic shifts and changes in the spectral profile, which are indicative of a shift in the tautomeric equilibrium.[19]

-

-

Data Analysis:

-